(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
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Overview
Description
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a tetrahydrothiophene ring with a diethylamino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamine is introduced to the tetrahydrothiophene ring.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the 1,1-Dioxide: This involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, while the hydroxyl and sulfone groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-(Methylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- (3S,4S)-3-(Ethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
Uniqueness
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C8H17NO3S |
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Molecular Weight |
207.29 g/mol |
IUPAC Name |
(3S,4S)-4-(diethylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H17NO3S/c1-3-9(4-2)7-5-13(11,12)6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
QAOGCKMYQLALKG-HTQZYQBOSA-N |
Isomeric SMILES |
CCN(CC)[C@@H]1CS(=O)(=O)C[C@H]1O |
Canonical SMILES |
CCN(CC)C1CS(=O)(=O)CC1O |
Origin of Product |
United States |
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